
Combretastatin A1 vs. Combretastatin A4
Phosphate: A Comparative Analysis of Clinical

Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Combretastatin A1

Cat. No.: B012590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial results and outcomes for two

prominent vascular disrupting agents (VDAs): Combretastatin A1 (CA1) and its more clinically

advanced analogue, Combretastatin A4 Phosphate (CA4P), also known as fosbretabulin. This

analysis is based on published clinical and preclinical data, with a focus on quantitative

outcomes, experimental methodologies, and mechanisms of action.

Introduction to Combretastatin-Based Vascular
Disrupting Agents
Combretastatins are a class of natural products isolated from the African bush willow tree,

Combretum caffrum. They function as potent tubulin-binding agents, leading to the disruption of

microtubule polymerization. This action preferentially affects newly formed endothelial cells in

the tumor vasculature, causing a rapid shutdown of blood flow and subsequent tumor necrosis.

[1][2] Combretastatin A1 and Combretastatin A4 are two of the most active compounds in this

family. Due to poor water solubility, their phosphate prodrugs, Combretastatin A1 diphosphate

(OXi4503) and Combretastatin A4 phosphate (fosbretabulin or CA4P), were developed for

clinical use.[3][4]
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Mechanism of Action: Targeting Tumor Vasculature
and Beyond
The primary mechanism of action for both Combretastatin A1 and A4 is the inhibition of

tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[5] This leads to a

cascade of events within the tumor microenvironment:

Disruption of Endothelial Cell Cytoskeleton: The depolymerization of microtubules causes

endothelial cells to change shape, leading to increased vascular permeability and a

breakdown of the tumor's vascular network.[2]

Vascular Shutdown and Necrosis: The disruption of blood vessels leads to a rapid reduction

in tumor blood flow, resulting in ischemia and extensive hemorrhagic necrosis within the

tumor core.[4][6]

Recent studies have also elucidated a more nuanced mechanism for Combretastatin A1,

involving the inhibition of the Wnt/β-catenin signaling pathway. By inducing microtubule

depolymerization, Combretastatin A1 phosphate (CA1P) leads to the inactivation of AKT,

which in turn activates Glycogen Synthase Kinase 3β (GSK-3β). Activated GSK-3β then

promotes the degradation of β-catenin, inhibiting the Wnt signaling pathway that is crucial for

the survival of both cancer cells and tumor-associated macrophages.[5][7]
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Caption: Wnt/β-catenin signaling pathway and the intervention of Combretastatin A1P.
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Clinical Trial Data Comparison
Combretastatin A1 Diphosphate (OXi4503)
Clinical development of OXi4503 has been more limited compared to its analogue. The

available data primarily comes from a Phase 1 study in advanced solid tumors and a Phase 1b

study in acute myeloid leukemia (AML).

Trial Identifier Cancer Type
Treatment

Regimen
Key Outcomes Reference

NCT01085656

Relapsed/Refract

ory Acute

Myeloid

Leukemia (AML)

OXi4503 in

combination with

Cytarabine

MTD: 9.76

mg/m²; ORR

(n=26): 19% (2

CR, 2 CRi, 1

PR); Median OS

(Responders):

528 days;

Median OS

(Non-

responders): 113

days

[8]

NCT00977210
Advanced Solid

Tumors

OXi4503

monotherapy

MTD: 8.5 mg/m²;

Recommended

Phase II Dose:

11-14 mg/m²;

Response: 1

Partial Response

in ovarian cancer

[3][4]

Combretastatin A4 Phosphate (Fosbretabulin/CA4P)
Fosbretabulin has undergone more extensive clinical investigation across a variety of solid

tumors, both as a monotherapy and in combination with other agents.
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Trial

Identifier/Name
Cancer Type

Treatment

Regimen
Key Outcomes Reference

FACT Trial

(NCT00507429)

Anaplastic

Thyroid

Carcinoma (ATC)

Fosbretabulin

monotherapy

Median OS: 4.7

months; 6-month

Survival: 34%;

12-month

Survival: 23%;

No objective

responses

[4][9]

-

Anaplastic

Thyroid

Carcinoma (ATC)

Fosbretabulin +

Carboplatin/Pacli

taxel vs.

Carboplatin/Pacli

taxel

Median OS: 5.2

vs. 4.0 months

(p=0.22); 1-year

Survival: 26% vs.

9%

[10]

FALCON Trial

Non-Small Cell

Lung Cancer

(NSCLC)

Fosbretabulin +

Carboplatin/Pacli

taxel/Bevacizum

ab vs. Placebo +

Carboplatin/Pacli

taxel/Bevacizum

ab

Response Rate:

50% vs. 32%
[11]

GOG-0186I

(NCT01305213)

Recurrent

Ovarian Cancer

Fosbretabulin +

Bevacizumab vs.

Bevacizumab

alone

Median PFS: 7.6

vs. 4.8 months
[12]

Experimental Protocols
Dosing and Administration

OXi4503 (Advanced Solid Tumors): Escalating doses from 0.06 to 15.4 mg/m² were

administered as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[3]

OXi4503 (AML): The maximum tolerated dose in combination with cytarabine was

determined to be 9.76 mg/m².[8]
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Fosbretabulin (ATC Monotherapy): 45 mg/m² as a 10-minute intravenous infusion on days 1,

8, and 15 of a 28-day cycle.[4]

Fosbretabulin (ATC Combination): 60 mg/m² on days 1, 8, and 15, followed by paclitaxel and

carboplatin on day 2 of a 3-week cycle.[10]

Patient Population (Inclusion/Exclusion Criteria
Highlights)

General Inclusion: Patients with histologically confirmed advanced or metastatic solid tumors

or hematological malignancies who have failed standard therapies.

General Exclusion: Significant cardiovascular comorbidities (e.g., uncontrolled hypertension,

recent myocardial infarction), active brain metastases, and concurrent antineoplastic

therapies.[4][10]

Efficacy and Safety Evaluation
Efficacy: Tumor responses were typically assessed using Response Evaluation Criteria in

Solid Tumors (RECIST). For hematological malignancies, standard response criteria (e.g.,

Complete Remission) were used. Survival endpoints included Progression-Free Survival

(PFS) and Overall Survival (OS).[4][8][12]

Safety: Adverse events were graded according to the National Cancer Institute Common

Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were

determined in Phase 1 studies. Common toxicities for both agents include hypertension,

tumor pain, and cardiovascular events.[3][4][10]

Experimental Workflow: Assessing Vascular
Disruption
A key component in the clinical evaluation of vascular disrupting agents is the direct

measurement of their effect on tumor blood flow. Dynamic Contrast-Enhanced Magnetic

Resonance Imaging (DCE-MRI) is a widely used non-invasive technique for this purpose.
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Caption: Experimental workflow for assessing vascular disruption using DCE-MRI.

DCE-MRI Protocol
Baseline Imaging: A baseline DCE-MRI scan is performed before the administration of the

vascular disrupting agent to establish the initial tumor perfusion characteristics.

Contrast Agent Administration: A gadolinium-based contrast agent is injected intravenously.

Dynamic Image Acquisition: A series of T1-weighted images are rapidly acquired before,

during, and after the contrast agent passes through the tumor.

Post-Treatment Imaging: The DCE-MRI is repeated at various time points after the VDA

infusion (e.g., 1, 4, and 24 hours) to measure changes in vascular parameters.[3][7]

Data Analysis: Pharmacokinetic models are applied to the imaging data to quantify

parameters such as the volume transfer constant (Ktrans), which reflects vascular

permeability and blood flow. A significant decrease in these parameters indicates a vascular

shutdown effect.[1][13]

Discussion and Future Perspectives
The clinical data suggest that both Combretastatin A1 and A4 phosphates are active vascular

disrupting agents. Preclinical studies have indicated that OXi4503 may be more potent than

fosbretabulin, though this has not been definitively established in human trials.[3][14]

Fosbretabulin has shown modest efficacy in several tumor types, particularly in combination

with chemotherapy or other targeted agents.[10][11] The most promising results for
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fosbretabulin have been observed in highly vascularized tumors like anaplastic thyroid cancer.

[4][10]

The clinical development of OXi4503 has been slower, with limited data available. The

observed responses in AML and ovarian cancer are encouraging and warrant further

investigation.[3][8] The unique dual mechanism of OXi4503, involving both vascular disruption

and direct cytotoxicity, may offer advantages in certain cancer types.[5]

A key challenge for the clinical application of combretastatins is their cardiovascular toxicity

profile, which includes hypertension and, in some cases, more severe cardiac events.[3][4]

Careful patient selection and monitoring are crucial.

Future research should focus on:

Conducting randomized trials to directly compare the efficacy and safety of OXi4503 and

fosbretabulin.

Identifying predictive biomarkers to select patients most likely to respond to VDA therapy.

Optimizing combination strategies with chemotherapy, radiotherapy, and other targeted

therapies to enhance the anti-tumor effects and overcome resistance.

In conclusion, the combretastatins represent a unique class of anti-cancer agents with a

distinct mechanism of action. While fosbretabulin has a more extensive clinical history, the

preclinical potency and dual mechanism of OXi4503 suggest it may hold significant therapeutic

potential. Further well-designed clinical trials are needed to fully elucidate the role of these

agents in the oncology treatment landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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